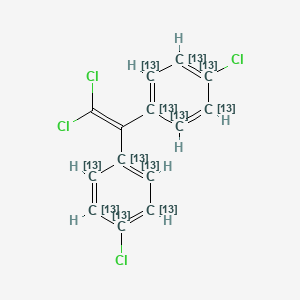
1-Benzyl-4-(1-phenylcyclopropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a synthetic compound belonging to the piperazine class It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a phenylcyclopropyl group attached to the fourth position of the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 1-phenylcyclopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The process involves the following steps:
- Dissolution of piperazine in ethanol.
- Addition of benzyl chloride to the solution with continuous stirring.
- Introduction of 1-phenylcyclopropylamine to the reaction mixture.
- Maintenance of the reaction temperature at around 65°C.
- Isolation and purification of the product through crystallization and filtration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, electrophiles; presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with halogen or other electrophilic groups.
Applications De Recherche Scientifique
1-Benzyl-4-(1-phenylcyclopropyl)piperazine has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to modulation of neurotransmitter levels in the brain. This interaction results in various physiological and pharmacological effects, including stimulation and mood enhancement.
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: Shares the benzyl group but lacks the phenylcyclopropyl group.
1-Phenylpiperazine: Contains the phenyl group but lacks the benzyl and cyclopropyl groups.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of the phenylcyclopropyl group.
Uniqueness: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is unique due to the presence of both benzyl and phenylcyclopropyl groups, which confer distinct chemical and pharmacological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C20H24N2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-benzyl-4-(1-phenylcyclopropyl)piperazine |
InChI |
InChI=1S/C20H24N2/c1-3-7-18(8-4-1)17-21-13-15-22(16-14-21)20(11-12-20)19-9-5-2-6-10-19/h1-10H,11-17H2 |
Clé InChI |
VREIXSOUYLTXNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)



![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)



![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)


![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)

